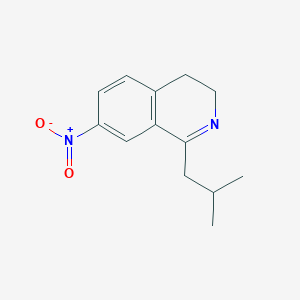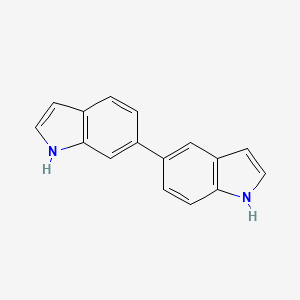
4-Ethyl-3-propyl-1-(pyridin-3-yl)-1H-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-エチル-3-プロピル-1-(ピリジン-3-イル)-1H-ピラゾール-5-アミンは、ピラゾール類に属する有機化合物です。ピラゾールは、1位と2位に2つの窒素原子を含む5員環複素環式化合物です。この特定の化合物は、ピラゾール環の4位にエチル基、3位にプロピル基、1位にピリジン-3-イル基が存在することを特徴としています。この化合物のユニークな構造は、さまざまな科学研究分野において注目を集めています。
2. 製法
合成経路と反応条件
4-エチル-3-プロピル-1-(ピリジン-3-イル)-1H-ピラゾール-5-アミンの合成は、いくつかの合成経路によって達成することができます。一般的な方法の1つは、適切なヒドラジン誘導体とβ-ジケトンまたはβ-ケトエステルを環化させることです。この反応は通常、酸性または塩基性条件下で行われ、多くの場合、環化プロセスを促進するための触媒を必要とします。
たとえば、考えられる合成経路の1つは、3-エチル-2,4-ペンタンジオンとヒドラジン水和物を酸触媒の存在下で反応させてピラゾール環を形成させることです。続いて、塩基性条件下で3-ブロモピリジンとプロピルブロミドでアルキル化すると、目的の化合物が得られます。
工業生産方法
4-エチル-3-プロピル-1-(ピリジン-3-イル)-1H-ピラゾール-5-アミンの工業生産では、同様の合成経路が使用されますが、より大規模で行われます。連続フローリアクターと最適化された反応条件を使用すると、化合物の効率と収率を向上させることができます。さらに、再結晶やクロマトグラフィーなどの精製技術を使用して、高純度の化合物を得ています。
3. 化学反応解析
反応の種類
4-エチル-3-プロピル-1-(ピリジン-3-イル)-1H-ピラゾール-5-アミンは、さまざまな化学反応を受ける可能性があり、これには以下が含まれます。
酸化: この化合物は、対応するN-オキシドまたは他の酸化誘導体を形成するように酸化される可能性があります。
還元: 還元反応は、還元されたピラゾール誘導体の形成につながる可能性があります。
置換: この化合物は、特にピリジン環で、求核置換反応または求電子置換反応に関与する可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素、過マンガン酸カリウム、m-クロロ過安息香酸などがあります。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤がよく使用されます。
置換: アルキルハライド、アシルクロリド、スルホニルクロリドなどの試薬を置換反応に使用することができます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はN-オキシドを生じる可能性があり、一方、置換反応はピリジン環にさまざまな官能基を導入する可能性があります。
4. 科学研究における用途
4-エチル-3-プロピル-1-(ピリジン-3-イル)-1H-ピラゾール-5-アミンには、いくつかの科学研究における用途があります。
化学: この化合物は、より複雑な分子の合成におけるビルディングブロックとして、および配位化学におけるリガンドとして使用されます。
生物学: 抗菌活性、抗炎症活性、抗癌活性など、潜在的な生物活性について研究されています。
医学: さまざまな病気に対する治療薬としての可能性を探る研究が進んでいます。
産業: この化合物は、新しい材料の開発や、医薬品や農薬の合成における中間体として使用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3-propyl-1-(pyridin-3-yl)-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters. The reaction typically proceeds under acidic or basic conditions, often requiring a catalyst to facilitate the cyclization process.
For instance, a possible synthetic route could involve the reaction of 3-ethyl-2,4-pentanedione with hydrazine hydrate in the presence of an acid catalyst to form the pyrazole ring. Subsequent alkylation with 3-bromopyridine and propyl bromide under basic conditions would yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-Ethyl-3-propyl-1-(pyridin-3-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.
科学的研究の応用
4-Ethyl-3-propyl-1-(pyridin-3-yl)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
4-エチル-3-プロピル-1-(ピリジン-3-イル)-1H-ピラゾール-5-アミンの作用機序は、特定の分子標的および経路との相互作用を含みます。この化合物は、酵素や受容体に結合し、それらの活性を調節し、さまざまな生物学的効果をもたらす可能性があります。たとえば、炎症経路に関与する特定の酵素を阻害し、抗炎症効果を発揮する可能性があります。
6. 類似の化合物との比較
類似の化合物
- 4-メチル-3-プロピル-1-(ピリジン-3-イル)-1H-ピラゾール-5-アミン
- 4-エチル-3-ブチル-1-(ピリジン-3-イル)-1H-ピラゾール-5-アミン
- 4-エチル-3-プロピル-1-(ピリジン-2-イル)-1H-ピラゾール-5-アミン
独自性
4-エチル-3-プロピル-1-(ピリジン-3-イル)-1H-ピラゾール-5-アミンは、ピラゾール環における特定の置換パターンによってユニークです。エチル基とプロピル基の両方、およびピリジン-3-イル基の存在は、類似の化合物と比較して、独特の化学的および生物学的特性を与えています。
類似化合物との比較
Similar Compounds
- 4-Methyl-3-propyl-1-(pyridin-3-yl)-1H-pyrazol-5-amine
- 4-Ethyl-3-butyl-1-(pyridin-3-yl)-1H-pyrazol-5-amine
- 4-Ethyl-3-propyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine
Uniqueness
4-Ethyl-3-propyl-1-(pyridin-3-yl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring The presence of both ethyl and propyl groups, along with the pyridin-3-yl group, imparts distinct chemical and biological properties compared to similar compounds
特性
分子式 |
C13H18N4 |
|---|---|
分子量 |
230.31 g/mol |
IUPAC名 |
4-ethyl-5-propyl-2-pyridin-3-ylpyrazol-3-amine |
InChI |
InChI=1S/C13H18N4/c1-3-6-12-11(4-2)13(14)17(16-12)10-7-5-8-15-9-10/h5,7-9H,3-4,6,14H2,1-2H3 |
InChIキー |
FTTQZDGARUDXDI-UHFFFAOYSA-N |
正規SMILES |
CCCC1=NN(C(=C1CC)N)C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


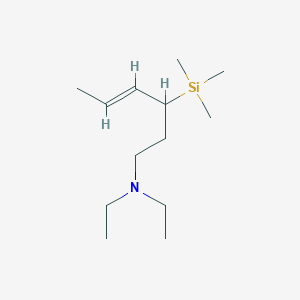
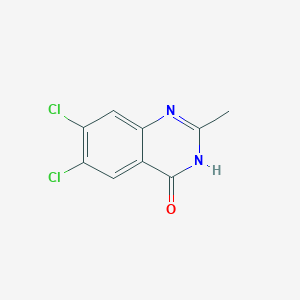


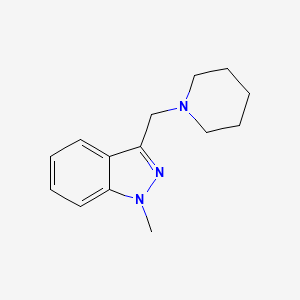
![2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B11878519.png)
